1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
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Description
1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Properties and Synthesis Methodologies
Antibacterial Agents Development
Compounds with structures similar to "1-cyclopropyl-4-((1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one" have been extensively studied for their potential as antibacterial agents. The synthesis and reactions of related compounds, incorporating sulfinyl or sulfonyl groups, have shown promising antibacterial properties. These compounds, through various synthetic routes involving Dieckmann-type cyclization and displacement reactions, have been developed to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Miyamoto et al., 1987). Further studies have extended this approach to the development of quinolones and naphthyridines with azetidine moieties, demonstrating significant antibacterial potency and offering insights into the structure-activity relationships essential for antibacterial activity (Frigola et al., 1994).
Synthesis of Cyclopropane and Aziridine Derivatives
Research has also focused on the synthesis of cyclopropane and aziridine derivatives, leveraging the structural features of compounds like the one . For instance, BF3-induced rearrangement of aziridinocyclopropanes derived from 2-phenylsulfonyl-1,3-dienes presents a novel approach to the tropane alkaloid skeleton, highlighting the versatility of such compounds in synthetic organic chemistry (Löfström & Bäckvall, 1996). This method represents a new pathway to access complex structures relevant in medicinal chemistry and drug development.
Novel Synthesis Techniques
Innovations in synthesis techniques have been a significant area of research, enabling more efficient production of these compounds. Microwave-assisted and Al2O3/K2CO3 catalyzed synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety with anti-inflammatory and anti-microbial activity showcases modern approaches to compound synthesis, offering advantages in terms of reaction speed and efficiency (Kendre et al., 2012).
Structural Studies and Biological Activity
The investigation into the molecular structure and biological activity of related compounds has also been a focus. For example, practical synthesis and the determination of the molecular structure of potent broad-spectrum antibacterial isothiazoloquinolones highlight the importance of understanding structural elements for antibacterial activity (Hashimoto et al., 2007). These studies contribute to the development of new antibacterial agents with potential clinical applications.
Properties
IUPAC Name |
1-cyclopropyl-4-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]oxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12-7-17(5-6-18(12)20)27(24,25)21-10-16(11-21)26-15-8-13(2)22(14-3-4-14)19(23)9-15/h5-9,14,16H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXBGPFMSRQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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